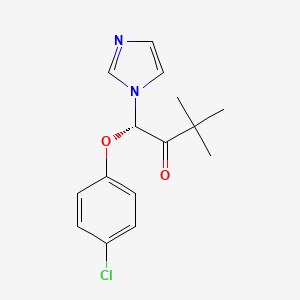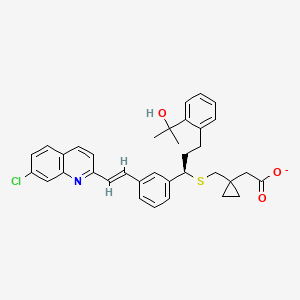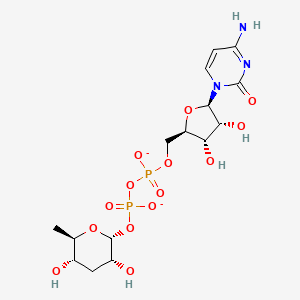
CDP-3,6-dideoxy-alpha-D-glucose(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDP-3,6-dideoxy-alpha-D-glucose(2-) is a CDP-3,6-dideoxy-D-glucose(2-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of a CDP-3,6-dideoxy-alpha-D-glucose.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Mechanism
CDP-3,6-dideoxy-alpha-D-glucose plays a critical role in the enzymatic synthesis of cytidine diphosphate 3,6-dideoxyhexoses. In Salmonella and Pasteurella pseudotuberculosis, it acts as an intermediate in the biosynthesis of these dideoxyhexoses. The synthesis involves two enzymes, E1 and E3, and cofactors such as pyridoxamine 5'-phosphate and NAD(P)H. This process illustrates the complex enzymatic pathways and the importance of these enzymes and cofactors in the formation of these dideoxy sugars, which are significant in various biological functions and processes (Rubenstein & Strominger, 1974).
Role in Lipopolysaccharides of Gram-negative Bacteria
CDP-3,6-dideoxy-alpha-D-glucose is also involved in the formation of lipopolysaccharides in gram-negative bacteria, contributing to their antigenic properties. The 3,6-dideoxyhexoses, derived from this compound, are dominant antigenic determinants in these bacteria. The understanding of these biosynthetic pathways provides insights into bacterial immunology and potential targets for antibiotic development (Thorson et al., 1994).
Biosynthetic Pathway and Genetic Analysis
The genetic principles underlying the biosynthesis of 3,6-dideoxyhexoses, including the role of CDP-3,6-dideoxy-alpha-D-glucose, have been studied in Yersinia pseudotuberculosis. Cloning and characterization of the asc (ascarylose) region from this bacterium have shed light on the molecular mechanisms and genetic basis of this biosynthetic pathway. These studies are crucial for understanding the complex genetic and enzymatic processes involved in the formation of these sugars (Thorson et al., 1994).
Molecular Structure and Enzymatic Activity
The molecular structure of enzymes like alpha-D-glucose-1-phosphate cytidylyltransferase, involved in the initial steps of producing CDP-tyvelose, highlights the complex biochemistry surrounding CDP-3,6-dideoxy-alpha-D-glucose. The enzyme's structure and function are key to understanding the early stages of dideoxysugar synthesis, which has implications for cell-cell interactions and antibiotic components (Koropatkin & Holden, 2004).
Implications for Antibiotic Development
Understanding the biosynthetic pathways and mechanisms of 3,6-dideoxyhexoses, including the role of CDP-3,6-dideoxy-alpha-D-glucose, provides valuable insights for developing novel antibiotics. These pathways are integral to the formation of deoxysugar ligands in antibiotics, highlighting the compound's potential significance in pharmaceutical research and development (Liu & Thorson, 1994).
Eigenschaften
Produktname |
CDP-3,6-dideoxy-alpha-D-glucose(2-) |
|---|---|
Molekularformel |
C15H23N3O14P2-2 |
Molekulargewicht |
531.3 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/p-2/t6-,7+,8-,9-,11-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
JHEDABDMLBOYRG-VZRUIPTFSA-L |
Isomerische SMILES |
C[C@@H]1[C@H](C[C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
Kanonische SMILES |
CC1C(CC(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



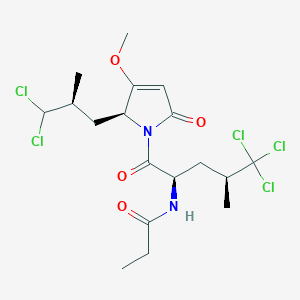
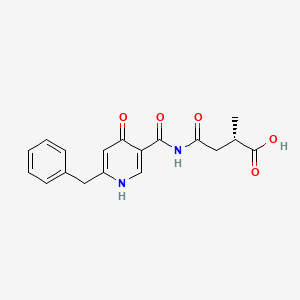
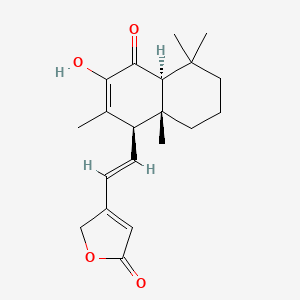
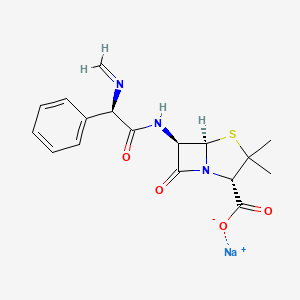
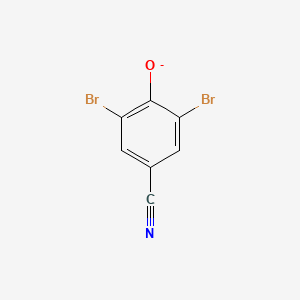

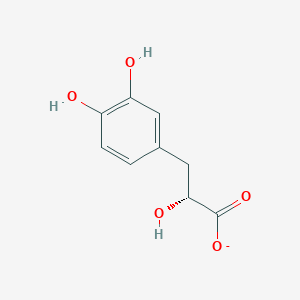
![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)

